Glycocin F vs. Glycocin F α-Methyl-Ser18 Analog: 1000-Fold Potency Differential Driven by Loop Conformation
Direct structural modification of Glycocin F at Ser18—specifically substituting the Cα proton with a methyl group—reduces antimicrobial activity by three orders of magnitude [1]. This experiment demonstrates that the O-linked GlcNAc at Ser18 and the precise conformation of the interhelical loop are non-negotiable for high-potency activity [1].
| Evidence Dimension | Antimicrobial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (native Glycocin F) |
| Comparator Or Baseline | IC50 = 1.5 μM (Glycocin F α-methylSer18 analog) |
| Quantified Difference | 1000-fold reduction in potency (IC50 increased from 1.5 nM to 1.5 μM) |
| Conditions | Growth inhibition assay against susceptible bacterial cells; NMR structural comparison of PDB 2KUY (native) vs. PDB 8DFZ (α-methylSer18 analog) |
Why This Matters
This quantifies the essential nature of the O-linked GlcNAc at Ser18 and the native loop conformation; any procurement or synthetic analog lacking this precise structural feature will exhibit severely compromised antimicrobial activity.
- [1] Harjes E, Edwards PJ, Loo TS, et al. NMR Shows Why a Small Chemical Change Almost Abolishes the Antimicrobial Activity of Glycocin F. Biochemistry. 2023;62(17):2669-2676. View Source
